Ethylene glycol diacrylate

Descripción

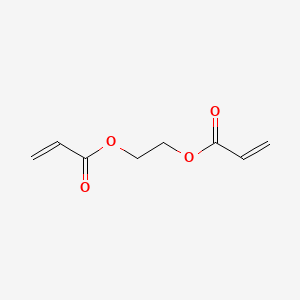

Structure

3D Structure

Propiedades

IUPAC Name |

2-prop-2-enoyloxyethyl prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O4/c1-3-7(9)11-5-6-12-8(10)4-2/h3-4H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDUQBURMYMBIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28158-16-9, 57636-10-9, 26570-48-9 |

Source

|

| Record name | Ethylene glycol diacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol diacrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57636-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyethylene glycol diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26570-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9044615 |

Source

|

| Record name | Ethylene acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-11-5, 26570-48-9 |

Source

|

| Record name | Ethylene acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylene diacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-ethanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42Q902RIYE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethylene Glycol Diacrylate (EGDA)

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol diacrylate (EGDA) is a key difunctional monomer utilized extensively in the formulation of advanced materials. Its capacity to act as a crosslinking agent is fundamental to the development of polymers with tailored properties, particularly in UV-curable systems for coatings, adhesives, and 3D printing.[1] Furthermore, EGDA is a critical precursor in the synthesis of poly(ethylene glycol) diacrylate (PEGDA), a biocompatible and hydrophilic polymer widely investigated for biomedical applications such as drug delivery systems, tissue engineering scaffolds, and medical devices.[1][2][3] This guide provides a comprehensive overview of the synthesis and characterization of ethylene glycol diacrylate, offering detailed experimental protocols, data presentation, and visual diagrams to support researchers in their endeavors.

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of ethylene glycol with acrylic acid. Another common approach involves transesterification.

1. Esterification of Ethylene Glycol with Acrylic Acid or Methacrylic Acid

This widely used method involves the direct reaction of ethylene glycol with two equivalents of acrylic acid (or methacrylic acid to produce ethylene glycol dimethacrylate) in the presence of an acid catalyst and a polymerization inhibitor.

Experimental Protocol: Esterification

A detailed experimental protocol for the synthesis of ethylene glycol dimethacrylate, which follows a similar procedure to this compound, is described as follows:

-

Reaction Setup: A 250 ml three-necked flask is equipped with a condenser and a water remover.

-

Reactants:

-

Methacrylic acid: 94.6 g (1.1 mol)

-

Ethylene glycol: 31.0 g (0.5 mol)

-

Hydroquinone (inhibitor): 0.25 g (0.00227 mol)

-

Sulphuric acid (catalyst): 0.5% of the total reactant weight.[4]

-

-

Reaction Conditions: The reaction is conducted at 110°C under a nitrogen atmosphere. The progress of the reaction is monitored by determining the acidity index of the mixture hourly. The reaction is typically maintained for 6 hours or until the acidity index stabilizes.[4]

-

Purification:

-

The crude product is first washed three times with 50 ml of 5% Na2CO3 solution to neutralize the excess acid and catalyst.

-

Subsequently, it is washed twice with 5% NaCl solution.

-

A final wash is performed with double-distilled water.

-

The organic layer is dried with 100 g of MgSO4 and then filtered.

-

The final product is further dried under reduced pressure at 50°C for 2 hours to achieve a constant weight.[4]

-

2. Transesterification Method

An alternative synthesis route is the transesterification of methyl methacrylate (B99206) with ethylene glycol in the presence of a catalyst and an inhibitor.[5] This method can be advantageous in certain applications.

Experimental Protocol: Transesterification

-

Reactants and Catalyst: Methyl methacrylate and ethylene glycol are used as raw materials. A composite catalyst, for instance, composed of an alkali metal salt and an alkaline-earth metallic oxide or hydroxide, is employed. A composite inhibitor is also used to prevent polymerization.[5]

-

Reaction Technology: The reaction is carried out using reaction rectification ester exchange technology. This allows for the continuous removal of the methanol (B129727) byproduct, driving the reaction to completion.[5]

-

Purification: The resulting product mixture is distilled under reduced pressure to remove excess methyl methacrylate. The catalyst and inhibitor are subsequently removed to yield the final ethylene glycol dimethacrylate product.[5]

Synthesis of Poly(ethylene glycol) diacrylate (PEGDA)

For applications requiring polymers with varying molecular weights, poly(ethylene glycol) can be functionalized with acrylate (B77674) groups.

Experimental Protocol: PEGDA Synthesis

-

Reaction Setup: 18 g (3 mmol) of poly(ethylene glycol) (e.g., Mn = 6000) is dissolved in 300 mL of toluene (B28343) in a 500 mL round bottom flask, which is heated in an oil bath at 150°C.[6]

-

Azeotropic Distillation: The solution is refluxed for 4 hours with vigorous stirring to remove trace amounts of water via azeotropic distillation.[6]

-

Acrylation: The solution is cooled to room temperature, and 1.214 g (12 mmol) of triethylamine (B128534) is added under vigorous stirring. Subsequently, a dropwise addition of acryloyl chloride is performed. The mixture is then stirred under an argon atmosphere for 24 hours.[7]

-

Purification: The reaction mixture is washed with 2 M K2CO3 to remove HCl, and the aqueous and organic phases are separated.[7]

Visualizing the Synthesis Pathway

The following diagram illustrates the esterification reaction for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. sfdchem.com [sfdchem.com]

- 3. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ikm.org.my [ikm.org.my]

- 5. CN101514158B - Preparation method of ethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Properties of Poly(ethylene glycol) Diacrylate (PEGDA) for Biomedical Applications: A Technical Guide

Abstract

Poly(ethylene glycol) diacrylate (PEGDA) has emerged as a cornerstone synthetic biomaterial in the fields of tissue engineering, drug delivery, and regenerative medicine. Its high degree of tunability, excellent biocompatibility, and ability to form hydrogels that mimic the native extracellular matrix (ECM) make it an ideal candidate for a vast array of biomedical applications.[1][2] PEGDA hydrogels are formed through the rapid and controllable photopolymerization of PEG diacrylate monomers, resulting in a three-dimensional polymer network capable of retaining large amounts of water.[1][3][4] This guide provides an in-depth technical overview of the core properties of PEGDA, focusing on the quantitative data, experimental methodologies, and functional relationships relevant to researchers, scientists, and drug development professionals.

Core Physicochemical and Mechanical Properties

The versatility of PEGDA hydrogels stems from the ability to precisely control their physical properties by modulating key formulation parameters, primarily the molecular weight (MW) and concentration of the PEGDA macromer, as well as the crosslinking conditions.[5][6] These parameters directly influence the network structure, including crosslink density and mesh size, which in turn dictate the hydrogel's mechanical stiffness, swelling behavior, and degradation kinetics.[4][6]

Generally, increasing the PEGDA concentration or decreasing its molecular weight leads to a more densely crosslinked network. This results in hydrogels with higher mechanical strength and a lower capacity to swell.[5][7] Conversely, lower concentrations or higher MW precursors create more loosely crosslinked networks with larger mesh sizes, leading to softer gels with higher swelling ratios.[5][7] This tunability is critical for mimicking the mechanical properties of specific tissues, from soft brain tissue to stiffer articular cartilage.[5][8]

Table 1: Influence of Formulation Parameters on PEGDA Hydrogel Properties

| Parameter Change | Compressive/Tensile Modulus | Swelling Ratio | Mesh Size | Elongation at Break |

| Increase PEGDA Concentration | Increases[5][7] | Decreases[5] | Decreases | Decreases[7] |

| Increase PEGDA Molecular Weight | Decreases[5] | Increases[5][7] | Increases[4] | Increases[7] |

| Increase UV Exposure Time | Increases | Decreases[9] | Decreases[9] | Decreases |

Table 2: Quantitative Mechanical Properties of PEGDA Hydrogels

| Property | Value Range | Conditions |

| Compressive Modulus (Aggregate Modulus, HA0) | 0.01 - 2.46 MPa[5] | Varies with PEGDA MW (508 Da - 10 kDa) and concentration (10-40% w/w).[5] |

| up to 1.7 MPa | Blends of PEGDA 400 and 3400 MW at 20-40 wt% total concentration.[10] | |

| ~790 kPa[8] | 20% (v/v) PEGDA (575 Da) hydrogels for cartilage regeneration.[8] | |

| Tensile Modulus (Eten) | 0.02 - 3.5 MPa[5] | Varies with PEGDA MW (508 Da - 10 kDa) and concentration (10-40% w/w).[5] |

| Tensile Strength | ~0.2 - ~13 MPa[7] | Varies with PEGDA MW (4, 10, 20 kDa) and concentration (20-40 wt%).[7] |

| Elongation Capacity | ~8% - ~958%[7] | Increases with increasing molecular mass of PEGDA.[7] |

| Burst Pressure Strength (for adhesion) | up to 194.5 ± 8.5 kPa[11] | PEGDA combined with methacrylated alginate (AlgMA) for cartilage adhesion.[11] |

| Lap Shear Strength (for adhesion) | up to 335.5 ± 3.5 kPa[11] | PEGDA-AlgMA composite hydrogel.[11] |

Table 3: Swelling and Network Properties of PEGDA Hydrogels

| Property | Value Range | Conditions |

| Swelling Ratio (Q) | 2.2 - 31.5[5] | Varies with PEGDA MW (508 Da - 10 kDa) and concentration.[5] |

| 0.03 - 73[1] | For 3D printed PEGDA hydrogels combined with other polymers.[1] | |

| Volume increase up to 18.88%[9] | For microneedles, controlled by UV exposure time.[9] | |

| Mesh Size (ξ) | ~2.0 nm[9] | PEGDA microneedles prepared with 18s UV exposure.[9] |

| Hydraulic Permeability (kp0) | 8.5 × 10−15 - 1.2 × 10−15 m²/Pa·s[5] | Decreases as PEGDA MW decreases and concentration increases.[5] |

Biocompatibility and In Vivo Considerations

PEGDA is widely regarded as a biocompatible and non-immunogenic material, making it suitable for a range of in vivo applications.[1][4][12] However, the biocompatibility of the final hydrogel is influenced by several factors from the fabrication process. The concentration of the photoinitiator used to trigger polymerization can impact cell viability, with lower concentrations generally being more favorable.[13] Similarly, very high total polymer concentrations can negatively affect cell survival.[10] Post-fabrication washing steps are often effective at removing unreacted components and improving cytocompatibility.[14]

While often used as a "non-degradable" control in short-term studies, PEGDA hydrogels are susceptible to slow degradation in vivo.[15][16] The primary mechanism of this degradation is the hydrolysis of the ester linkages at the ends of the PEG chains, a process that is significantly faster than the oxidation of the ether backbone.[16][17] In a 12-week subcutaneous rat model, PEGDA hydrogels showed significant degradation, whereas PEG diacrylamide (B3188283) (PEGDAA) hydrogels, which contain more stable amide linkages, remained intact.[16] This hydrolytic degradation can be advantageous for applications where scaffold resorption is desired to allow for new tissue infiltration.

Table 4: Biocompatibility and Cytotoxicity Data for PEGDA Hydrogels

| Assay / Cell Type | Result | Conditions |

| Indirect Cytotoxicity (MTT Assay) / Human Chondrocytes & MG-63 Osteoblasts | High cell viability, comparable to negative control.[8] | 20% (v/v) PEGDA hydrogel extracts after 72h.[8] |

| Indirect Cytotoxicity (MTS Assay) / MC3T3-E1 Osteoblasts | ≥70% relative cell viability (considered non-cytotoxic).[18] | Eluates from PEGDA-gelatin hydrogels after 24h.[18] |

| Encapsulated Cell Viability (LIVE/DEAD Assay) | ~80% viability[10] | 20 wt% total PEGDA concentration.[10] |

| Viability decreases with increasing total polymer concentration.[10] | Blends of PEGDA 400 and 3400 MW.[10] | |

| Higher viability with 0.2% photoinitiator vs. higher concentrations.[13] | Not specified.[13] |

PEGDA in Drug Delivery Applications

The porous, water-swollen network of PEGDA hydrogels makes them excellent vehicles for the controlled release of therapeutic molecules, from small drugs to large proteins.[1][4] The release mechanism is primarily diffusion-controlled, governed by the hydrogel's mesh size relative to the hydrodynamic radius of the drug molecule.[7][9] By tuning the hydrogel's crosslink density (via MW and concentration), the release kinetics can be tailored for sustained delivery over days or weeks.[4][7] Looser networks (higher MW, lower concentration) with larger mesh sizes allow for faster diffusion and release of entrapped molecules.[4][7]

Table 5: Drug Release Characteristics from PEGDA Hydrogels

| Model Drug (Size) | Key Finding | Hydrogel Formulation |

| Bovine Serum Albumin (BSA-FITC) | 20 wt% PEGDA samples had the highest release compared to 30% and 40%.[7] | PEGDA MW: 4000, 10000, 20000 g/mol .[7] |

| PEGDA 4000 g/mol released the most BSA-FITC over 43 days.[7] | 20, 30, 40 wt% PEGDA.[7] | |

| Ovalbumin (OVA, 45 kDa) | Faster release from higher MW PEGDA.[4] | PEGDA 700 Da vs. 250 Da.[4] |

| >90% of released OVA remained bioactive over 56 days.[4] | PEGDA 700 Da and 250 Da.[4] | |

| Pyk2 Inhibitor (PF-46) | 100% release achieved by days 3-4, with an initial burst followed by slower release.[18] | PEGDA-Gelatin composite hydrogel.[18] |

| Gap26 Peptide | Successfully loaded into microneedles via swelling; effective in reducing collagen I expression.[9] | PEGDA microneedles with mesh size controlled by UV exposure.[9] |

Experimental Protocols

Detailed and standardized methodologies are crucial for reproducible research. The following sections outline core protocols for the synthesis and characterization of PEGDA hydrogels.

This protocol describes a typical method for fabricating a PEGDA hydrogel for cell culture or mechanical testing.

-

Preparation of Pre-polymer Solution:

-

Dissolve PEGDA of the desired molecular weight in a sterile buffer (e.g., 10 mM HEPES in PBS) to the target concentration (e.g., 20% v/v).[8]

-

Prepare a photoinitiator stock solution. For example, dissolve 300 mg of 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) per mL of N-vinyl-pyrrolidone (NVP) with vigorous agitation.[8] Alternatively, dissolve Irgacure 2959 in 70% ethanol (B145695) to a concentration of 10% w/v.

-

Add the photoinitiator solution to the PEGDA pre-polymer solution to a final concentration of 0.1% to 1% (v/v or w/v) and mix thoroughly.[8][19] Keep the solution protected from light.

-

-

Molding and Crosslinking:

-

Pipette the final pre-polymer solution into a mold of the desired shape and dimensions (e.g., a 1 mm thick silicone disc mold).[7]

-

Expose the solution to a UV light source (e.g., 365 nm) for a defined period (e.g., 10-20 minutes) to initiate crosslinking.[12] The duration and intensity of UV exposure will affect the final properties.[9]

-

-

Post-fabrication Processing:

-

Carefully remove the crosslinked hydrogel from the mold.

-

For biocompatibility, wash the hydrogels extensively in sterile PBS or culture medium to remove unreacted components.[8]

-

This protocol is used to determine the compressive modulus of a hydrogel sample.

-

Sample Preparation: Prepare cylindrical or disc-shaped hydrogel samples with a known diameter and thickness as described in Protocol 4.1. Allow samples to equilibrate in PBS.[5]

-

Testing Procedure:

-

Use a universal mechanical testing machine equipped with a suitable load cell.

-

Place the hydrated sample between two flat, impermeable platens.

-

Apply a pre-load to ensure contact, then apply a compressive strain at a constant rate (e.g., 10% per minute).[5]

-

-

Data Analysis:

-

Record the resulting force and displacement.

-

Convert force to stress (Force / Area) and displacement to strain (Change in Height / Original Height).

-

The compressive modulus is calculated as the slope of the linear region of the resulting stress-strain curve.[5]

-

This protocol quantifies the ability of a hydrogel to absorb and retain water.

-

Initial Measurement: After fabrication, blot a hydrogel sample to remove surface water and measure its initial crosslinked weight (or lyophilize to get the dry weight, Wd).

-

Swelling: Immerse the hydrogel in a buffer solution (e.g., PBS) at a controlled temperature (e.g., 37°C).[20]

-

Equilibrium Measurement: At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess liquid, and measure its swollen weight (Ws). Continue until the weight remains constant, indicating equilibrium swelling.

-

Calculation: The equilibrium mass swelling ratio (Q) is calculated as: Q = Ws / Wd.

This protocol assesses whether leachables from the hydrogel are toxic to cells.

-

Extract Preparation:

-

Sterilize hydrogel samples via UV exposure or washing in 70% ethanol followed by sterile PBS washes.

-

Incubate the sterile hydrogels in a complete cell culture medium at a specific ratio (e.g., 0.2 g of hydrogel per mL of medium) for 24-72 hours at 37°C.[8] This medium is now the "extract."

-

-

Cell Culture:

-

Seed a relevant cell line (e.g., MG-63, MC3T3-E1) into a 96-well plate at a predetermined density and allow them to attach overnight.[8][18]

-

Remove the standard culture medium and replace it with the prepared hydrogel extract. Include negative controls (cells in fresh medium) and positive controls (cells exposed to a known cytotoxic substance).[8]

-

-

Viability Assessment:

-

After a 24-72 hour incubation period with the extract, perform a viability assay such as MTT or MTS according to the manufacturer's instructions.[8][18]

-

Measure the absorbance using a plate reader and calculate the cell viability as a percentage relative to the negative control. A viability of ≥70% is typically considered non-cytotoxic.[18]

-

This protocol measures the rate at which a substance is released from a hydrogel.

-

Hydrogel Loading: Incorporate the model drug (e.g., BSA-FITC, ovalbumin) into the pre-polymer solution before crosslinking.[4][7]

-

Release Experiment:

-

Sampling and Analysis:

-

At specified time points, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain a constant volume.

-

Quantify the concentration of the released drug in the aliquot using an appropriate analytical technique (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy, HPLC, or ELISA).[4][7][20]

-

-

Data Calculation: Calculate the cumulative amount and percentage of drug released at each time point, often normalized to the initial drug loading.

Visualizing Processes and Relationships

Diagrams created using Graphviz help to visualize complex workflows, logical dependencies, and biological pathways associated with PEGDA hydrogels.

Caption: General workflow from precursor selection to final biomedical application of PEGDA hydrogels.

Caption: Interplay between formulation parameters, physical properties, and biological outcomes.

Caption: Pathway for cell adhesion to PEGDA hydrogels functionalized with RGD peptides.

References

- 1. mdpi.com [mdpi.com]

- 2. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PEGDA hydrogel structure from semi-dilute concentrations: insights from experiments and molecular simulations - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 7. Influence of PEGDA Molecular Weight and Concentration on the In Vitro Release of the Model Protein BSA–FITC from Photo Crosslinked Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Peptide delivery with poly(ethylene glycol) diacrylate microneedles through swelling effect - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A Pyk2 Inhibitor Incorporated into a PEGDA-Gelatin Hydrogel Promotes Osteoblast Activity and Mineral Deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. scispace.com [scispace.com]

An In-Depth Technical Guide to the Core Mechanism of Free Radical Photopolymerization of Poly(ethylene glycol) Diacrylate (PEGDA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ethylene glycol) diacrylate (PEGDA) hydrogels have emerged as a cornerstone biomaterial for a myriad of applications in tissue engineering, drug delivery, and regenerative medicine. Their appeal lies in their biocompatibility, tunable mechanical properties, and the ability to encapsulate cells and therapeutic molecules within a three-dimensional network. The formation of these hydrogels is predominantly achieved through free radical photopolymerization, a rapid and spatially controllable process. This technical guide provides a comprehensive exploration of the core mechanism of PEGDA photopolymerization, detailing the roles of photoinitiators, the kinetics of the reaction, and the key experimental protocols for characterization.

The Fundamental Mechanism of Free Radical Photopolymerization

The photopolymerization of PEGDA is a chain-growth process that can be dissected into three primary stages: initiation, propagation, and termination. This process converts a liquid PEGDA monomer solution into a solid, crosslinked hydrogel network upon exposure to light, typically in the ultraviolet (UV) or visible range.[1]

Initiation: The Generation of Free Radicals

The initiation phase is kick-started by a photoinitiator, a molecule that absorbs light at a specific wavelength and subsequently generates reactive species, namely free radicals.[2] These free radicals are the catalysts for the entire polymerization process. Photoinitiators are broadly classified into two categories: Type I and Type II.

Upon light absorption, Type I photoinitiators undergo unimolecular cleavage, breaking a covalent bond to form two free radicals.[3] A widely used Type I photoinitiator for PEGDA polymerization is Irgacure 2959.[4][5] When exposed to UV light, Irgacure 2959 cleaves to produce a benzoyl radical and a ketyl radical, both of which can initiate polymerization.[3]

Diagram: Type I Photoinitiation Mechanism (Irgacure 2959)

Caption: Cleavage of a Type I photoinitiator.

Type II photoinitiators require a co-initiator, typically a tertiary amine, to generate radicals.[3] Upon light absorption, the photoinitiator enters an excited state and then abstracts a hydrogen atom from the co-initiator, resulting in the formation of a radical on the co-initiator which then initiates polymerization.[3] A common Type II system for PEGDA polymerization employs Eosin Y as the photosensitizer and triethanolamine (B1662121) (TEOA) as the co-initiator.[6] This system is advantageous as it can be activated by visible light, which is generally less damaging to cells than UV light.[6]

Diagram: Type II Photoinitiation Mechanism (Eosin Y/TEOA)

Caption: Radical generation by a Type II photoinitiator system.

Propagation: Chain Growth

Once free radicals are generated, they rapidly react with the acrylate (B77674) groups at the ends of the PEGDA monomers. This reaction opens the carbon-carbon double bond of the acrylate group, forming a new, larger radical. This new radical then attacks another PEGDA monomer, and this process repeats, leading to the rapid growth of polymer chains.

Termination: Halting Polymerization

The propagation of polymer chains ceases through termination reactions. Termination can occur through two primary mechanisms:

-

Combination: Two growing polymer chains react to form a single, non-reactive polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another, resulting in two non-reactive polymer chains.

Oxygen can also act as a potent inhibitor of free radical polymerization by scavenging radicals to form less reactive peroxy radicals.[7]

Diagram: Overall Free Radical Photopolymerization of PEGDA

Caption: The three stages of PEGDA photopolymerization.

Quantitative Data on PEGDA Photopolymerization and Hydrogel Properties

The final properties of the PEGDA hydrogel are highly dependent on several factors, including the molecular weight and concentration of the PEGDA monomer, and the type and concentration of the photoinitiator.

Effect of PEGDA Molecular Weight and Concentration on Mechanical Properties

Lower molecular weight and higher concentration of PEGDA generally lead to hydrogels with higher crosslink density, resulting in increased stiffness (higher elastic modulus) and lower swelling ratios.[8][9]

| PEGDA Molecular Weight (Da) | PEGDA Concentration (w/v %) | Elastic Modulus (kPa) | Swelling Ratio (Q) |

| 700 | 20 | ~3500 | ~3 |

| 3400 | 20 | ~300 | ~10 |

| 5000 | 20 | ~150 | ~15 |

| 10000 | 20 | ~50 | ~20 |

| 3400 | 10 | ~100 | ~15 |

| 3400 | 30 | ~800 | ~8 |

| 3400 | 40 | ~1500 | ~6 |

Note: These are approximate values compiled from various sources and can vary based on specific experimental conditions.[8][9]

Influence of Photoinitiator Type and Concentration on Polymerization Kinetics

The choice and concentration of the photoinitiator significantly impact the rate of polymerization and the final properties of the hydrogel. Higher photoinitiator concentrations generally lead to faster polymerization rates but can also result in increased cytotoxicity.[2][10] Type I photoinitiators, such as LAP (a derivative of Irgacure 2959), have been shown to have a significantly shorter gelation time compared to Irgacure 2959 at similar concentrations under 365 nm light.[11] Visible light initiators like Eosin Y can also achieve rapid polymerization, with gelation times being influenced by the concentration of the co-initiator.[12]

| Photoinitiator System | Concentration | Light Source | Approximate Gelation Time |

| Irgacure 2959 | 0.1% w/v | 365 nm UV | Minutes |

| LAP | 0.1% w/v | 365 nm UV | Tens of seconds |

| Eosin Y / TEOA | 0.01 mM / 0.1% | Visible Light | Minutes |

Note: Gelation times are highly dependent on light intensity, monomer concentration, and temperature.[11][12]

Key Experimental Protocols

Characterizing the photopolymerization process and the resulting hydrogel is crucial for developing materials with desired properties.

Rheometry for Monitoring Gelation Kinetics

Rheometry is a powerful technique to monitor the evolution of the viscoelastic properties of the PEGDA solution during photopolymerization, allowing for the determination of the gel point (the transition from a liquid to a solid-like state).

Diagram: Rheometry Experimental Workflow

Caption: Workflow for rheological analysis of PEGDA photopolymerization.

Detailed Methodology:

-

Solution Preparation: Prepare the PEGDA and photoinitiator solution at the desired concentrations in a suitable solvent (e.g., PBS).

-

Sample Loading: Pipette a defined volume of the solution onto the lower plate of the rheometer. Lower the upper plate to the desired gap distance (typically 0.5-1 mm).

-

Equilibration: Allow the sample to equilibrate at the set temperature (e.g., 25°C or 37°C).

-

Measurement Initiation: Start the rheological measurement, typically an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region, e.g., 1%).

-

Photopolymerization: After a brief baseline measurement, turn on the UV or visible light source to initiate polymerization.

-

Data Analysis: The storage modulus (G') represents the elastic component, and the loss modulus (G'') represents the viscous component. The gel point is typically identified as the time at which G' crosses over G''.

Fourier-Transform Infrared (FTIR) Spectroscopy for Monitoring Monomer Conversion

FTIR spectroscopy can be used to monitor the disappearance of the acrylate double bonds (C=C) in the PEGDA monomer, providing a quantitative measure of the degree of conversion during polymerization.

Diagram: In-situ FTIR Monitoring Workflow

Caption: Workflow for in-situ FTIR analysis of PEGDA polymerization.

Detailed Methodology:

-

Sample Preparation: Place a small drop of the PEGDA/photoinitiator solution onto the crystal of an Attenuated Total Reflectance (ATR)-FTIR accessory.

-

In-situ Setup: If possible, use an in-situ setup that allows for simultaneous light exposure and spectral acquisition.

-

Spectral Acquisition: Collect an initial spectrum before initiating polymerization.

-

Photopolymerization: Expose the sample to UV or visible light.

-

Time-resolved Spectra: Collect FTIR spectra at regular intervals during the polymerization process.

-

Data Analysis: Monitor the decrease in the area of the peak corresponding to the acrylate C=C double bond, typically around 1635 cm⁻¹.[13][14] Normalize this decrease to an internal standard peak that does not change during the reaction (e.g., the C-O-C ether stretch around 1100 cm⁻¹) to calculate the percentage of monomer conversion over time.

Mechanical Testing of PEGDA Hydrogels

Once the hydrogel is formed, its mechanical properties, such as compressive and tensile modulus, are critical for its intended application.

Detailed Methodology for Unconfined Compression Testing:

-

Sample Preparation: Prepare cylindrical hydrogel samples of a defined aspect ratio (e.g., diameter:height of 2:1).

-

Equilibration: Equilibrate the samples in a suitable buffer (e.g., PBS) at the desired temperature.

-

Compression Test: Place the sample between two parallel plates of a mechanical tester and apply a compressive strain at a constant rate (e.g., 10% per minute).

-

Data Analysis: Record the resulting stress and calculate the compressive modulus from the linear region of the stress-strain curve (typically between 10-20% strain).

Conclusion

The free radical photopolymerization of PEGDA is a versatile and efficient method for the fabrication of hydrogels with tunable properties. A thorough understanding of the underlying mechanism, including the roles of different photoinitiator types and the influence of monomer concentration and molecular weight, is paramount for the rational design of PEGDA hydrogels for advanced applications in drug development and tissue engineering. The experimental protocols outlined in this guide provide a framework for the systematic characterization of the photopolymerization process and the resulting hydrogel properties, enabling researchers to tailor these biomaterials to meet specific functional requirements.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chienchilin.org [chienchilin.org]

- 6. boisestate.edu [boisestate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. dspace.mit.edu [dspace.mit.edu]

- 14. Flexural characterization of cell encapsulated PEGDA hydrogels with applications for tissue engineered heart valves - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Thermo-Responsive Hydrogels Using Ethylene Glycol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of thermo-responsive hydrogels created through the copolymerization of N-isopropylacrylamide (PNIPAm) and ethylene (B1197577) glycol diacrylate (EGDA) or its longer-chain analogue, poly(ethylene glycol) diacrylate (PEGDA). These hydrogels are of significant interest in the biomedical field, particularly for applications in drug delivery and tissue engineering, due to their ability to undergo a reversible volume phase transition in response to temperature changes.

Core Principles

Thermo-responsive hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. Their defining characteristic is a sharp change in volume at a specific temperature known as the Lower Critical Solution Temperature (LCST).

-

Poly(N-isopropylacrylamide) (PNIPAm) : This is the most widely studied thermo-responsive polymer, exhibiting an LCST of approximately 32°C in aqueous solutions. Below this temperature, the polymer is hydrophilic and exists in a swollen state due to hydrogen bonding between the amide groups and water molecules. Above the LCST, the polymer chains become hydrophobic, leading to the expulsion of water and a collapse of the hydrogel network.[1][2]

-

Ethylene Glycol Diacrylate (EGDA)/Poly(ethylene glycol) diacrylate (PEGDA) : In this system, PEGDA serves a dual function. It acts as a crosslinker, forming the covalent bonds that create the 3D network structure. Secondly, as a hydrophilic co-monomer, it can be used to modulate the properties of the final hydrogel.[1][3][4] By altering the molecular weight of the PEGDA and its concentration relative to NIPAm, researchers can precisely tune the hydrogel's characteristics.[1][4][5]

The combination of PNIPAm and PEGDA allows for the creation of hydrogels with an adjustable LCST, swelling behavior, and pore structure, making them highly versatile for various biomedical applications.[1][3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of p(NIPAm-co-PEGDA) hydrogels are provided below.

Synthesis of p(NIPAm-co-PEGDA) Hydrogels

This protocol is based on free-radical polymerization, a common method for synthesizing these hydrogels.[6]

Materials:

-

N-isopropylacrylamide (NIPAm) (Monomer)

-

Poly(ethylene glycol) diacrylate (PEGDA) of desired molecular weight (e.g., Mn = 508) (Crosslinker/Co-monomer)[7]

-

Ammonium persulfate (APS) or other suitable initiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl) phosphine (B1218219) oxide for photopolymerization)[8][9]

-

N,N,N',N'-tetramethylethylenediamine (TEMED) (Accelerator)[9]

-

Deionized (DI) water

-

Toluene, Triethylamine (for synthesis of PEGDA from PEG, if not purchased directly)[1][3]

Procedure:

-

Monomer Solution Preparation : Dissolve a specific amount of NIPAm and PEGDA in DI water to create the precursor solution. The weight ratio of NIPAm to PEGDA is a critical parameter for tuning the hydrogel properties.[1] For example, a 10% w/v stock solution can be prepared.[7]

-

Initiation : The solution is typically purged with nitrogen to remove dissolved oxygen, which can inhibit free-radical polymerization.

-

Polymerization :

-

Chemical Polymerization : Add the initiator (e.g., APS) and accelerator (e.g., TEMED) to the monomer solution.[9] Pour the solution into a mold (e.g., between two glass plates with a spacer) to form a sheet gel.

-

Photopolymerization : Add a photoinitiator to the monomer solution. Expose the solution to UV light for a specified duration to initiate crosslinking.[10]

-

-

Curing : Allow the polymerization reaction to proceed to completion. This can take several hours at room temperature or can be accelerated at a slightly elevated temperature (but kept below the LCST).[9]

-

Purification : After polymerization, the resulting hydrogel is removed from the mold and immersed in a large volume of DI water. The water should be changed frequently over several days to wash away any unreacted monomers, initiator, and other impurities.[7]

-

Drying : For characterization of the dry state, the purified hydrogel can be freeze-dried or dried in an oven at a controlled temperature.[10]

Caption: Workflow for p(NIPAm-co-PEGDA) hydrogel synthesis.

Characterization Protocols

Swelling Ratio Measurement:

-

Immerse a pre-weighed, dried hydrogel sample (W_d) in DI water at a specific temperature.

-

Allow the hydrogel to swell to equilibrium (typically 24-48 hours).[9]

-

Remove the swollen hydrogel, gently blot the surface with filter paper to remove excess water, and record its weight (W_s).

-

The equilibrium swelling ratio (SR) is calculated as: SR = (W_s - W_d) / W_d.[7]

Lower Critical Solution Temperature (LCST) Determination:

-

Equilibrate hydrogel samples at a range of temperatures (e.g., from 20°C to 50°C in 2°C increments).

-

Measure the swelling ratio at each temperature point.

-

Plot the swelling ratio as a function of temperature. The LCST is identified as the temperature at which the most significant change in swelling occurs, often calculated as the point of maximum slope on the transition curve.[1][11]

-

Alternatively, Differential Scanning Calorimetry (DSC) can be used. A swollen hydrogel sample is heated at a constant rate (e.g., 1°C/min), and the LCST is determined as the onset temperature of the endothermic peak corresponding to the phase transition.[9][11]

Morphological Analysis (Scanning Electron Microscopy - SEM):

-

A fully swollen hydrogel sample is rapidly frozen in liquid nitrogen.[7]

-

The frozen sample is freeze-dried (lyophilized) to remove water while preserving its porous structure.

-

The dried sample is fractured to expose its internal cross-section.

-

The sample is sputter-coated with a conductive material (e.g., gold) and imaged using an SEM to visualize the internal pore structure.[10]

Quantitative Data Summary

The properties of p(NIPAm-co-PEGDA) hydrogels are highly tunable. The following tables summarize key quantitative findings from cited literature.

Table 1: Effect of PEGDA Molecular Weight and NIPAm:PEGDA Ratio on LCST (°C) [1]

| PEGDA Mn | NIPAm:PEGDA Ratio (w/w) 1:0.25 | NIPAm:PEGDA Ratio (w/w) 1:0.5 |

| 508 | 30.1 | 31.8 |

| 3400 | 31.5 | 33.1 |

| 6000 | 30.5 | 32.5 |

| 10000 | 29.8 | 31.9 |

| 20000 | 29.1 | 30.8 |

Note: Increasing the weight ratio of hydrophilic PEGDA generally increases the LCST. However, at a fixed weight ratio, increasing the molecular weight of PEGDA can lead to a decrease in LCST, potentially due to decreased overall hydrophilicity of the polymer network.[1][3]

Table 2: Effect of Crosslinker Concentration on Hydrogel Properties

| Property | Effect of Increasing PEGDA Concentration | Rationale | Reference |

| Swelling Ratio | Decreases | Higher crosslinking density restricts the expansion of the polymer network. | [1][5][6] |

| Pore Size | Decreases | A more tightly cross-linked network results in smaller interstitial spaces. | [5] |

| Protein Encapsulation | Decreases | A denser network can hinder the diffusion and entrapment of large molecules. | [6] |

| Drug Release Rate | Slower | Tighter pores create a more tortuous path for the drug to diffuse out. | [2] |

Mechanisms and Relationships

Visualizing the underlying mechanisms is key to understanding the synthesis and function of these smart materials.

Caption: Simplified free-radical polymerization scheme.

Caption: Thermo-responsive behavior of PNIPAm-based hydrogels.

Conclusion and Outlook

The synthesis of thermo-responsive hydrogels using this compound as a crosslinker with N-isopropylacrylamide offers a robust and highly tunable platform for advanced biomedical applications. By systematically adjusting the ratio and molecular weight of the constituent monomers, researchers can precisely control the LCST, swelling characteristics, and mechanical properties of the resulting hydrogel. This control is critical for developing "smart" systems for targeted drug delivery, where a therapeutic agent can be released in response to physiological temperature changes, and for cell sheet engineering, where intact cell layers can be harvested by simple temperature reduction.[1][4] Future research will likely focus on incorporating additional functionalities, such as pH or light sensitivity, to create multi-stimuli-responsive materials with even greater control over their behavior.[12]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering | Semantic Scholar [semanticscholar.org]

- 6. Role of Thermo-responsiveness and Poly(ethylene glycol) Diacrylate Cross-link Density on Protein Release from Poly(N-isopropylacrylamide) Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Dithis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Influence of Ethylene Glycol Methacrylate to the Hydration and Transition Behaviors of Thermo-Responsive Interpenetrating Polymeric Network Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. art.torvergata.it [art.torvergata.it]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Chemical Properties and Structure of Poly(ethylene glycol) diacrylate (PEGDA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of poly(ethylene glycol) diacrylate (PEGDA). PEGDA is a versatile biomaterial widely utilized in drug delivery, tissue engineering, and regenerative medicine due to its biocompatibility, tunable mechanical properties, and ability to form hydrogels.[1][2][3]

Chemical Structure and Properties

Poly(ethylene glycol) diacrylate is a polymer composed of a hydrophilic poly(ethylene glycol) (PEG) backbone end-capped with two acrylate (B77674) functional groups.[4][5] The general chemical structure of PEGDA is H₂C=CHCO(OCH₂CH₂)nO₂CCH=CH₂.[4] The terminal acrylate groups are highly reactive and can undergo rapid free-radical polymerization, typically initiated by ultraviolet (UV) light in the presence of a photoinitiator, to form a crosslinked hydrogel network.[4][6]

The properties of PEGDA and the resulting hydrogels are highly tunable and depend significantly on the molecular weight of the PEG backbone and the concentration of the polymer in solution.[4][7]

Key Chemical and Physical Properties:

-

Biocompatibility: PEGDA is well-known for its excellent biocompatibility, being non-toxic and non-immunogenic to living cells and tissues.[1]

-

Hydrophilicity: The PEG backbone imparts high water solubility and allows the resulting hydrogels to absorb and retain large amounts of water.[1][4]

-

Tunable Mechanical Properties: The mechanical properties of PEGDA hydrogels, such as stiffness and elasticity, can be precisely controlled by varying the molecular weight of the PEGDA and its concentration.[4][7] Lower molecular weight PEGDA results in a higher crosslink density, leading to stiffer hydrogels, while higher molecular weight PEGDA creates more flexible and elastic gels.[4]

-

UV Curable: PEGDA can be rapidly cured or crosslinked using UV radiation, which allows for fast and controlled fabrication processes at room temperature with low energy input.[1][4]

The following diagram illustrates the chemical structure of Poly(ethylene glycol) diacrylate (PEGDA).

Data Presentation: Properties of PEGDA

The following tables summarize the key physical and chemical properties of commercially available PEGDA of different molecular weights.

Table 1: Physical Properties of Poly(ethylene glycol) diacrylate

| Property | Value | Reference(s) |

| Appearance | Liquid to solid, depending on MW | [8] |

| Solubility | Soluble in water and many organic solvents | [3][8][9] |

| Density (for Mn 575) | 1.12 g/mL at 25 °C | [8] |

| Refractive Index (n20/D for Mn 575) | 1.467 | [8] |

| Viscosity (for Mn 575) | 57 cP at 25 °C | [8] |

| Melting Point (for Mn 6000) | 59-63 °C |

Table 2: Molecular Weight Dependent Properties of PEGDA Hydrogels

| Molecular Weight (Da) | Effect on Hydrogel Properties | Reference(s) |

| Low (e.g., < 1000) | Higher crosslink density, increased stiffness, lower swelling ratio, smaller mesh size. | [4] |

| High (e.g., > 10,000) | Lower crosslink density, decreased stiffness, higher swelling ratio, larger mesh size, more flexible and elastic. | [4][10] |

Experimental Protocols

This section details common experimental methodologies for the synthesis and characterization of PEGDA and PEGDA hydrogels.

PEGDA is typically synthesized via the esterification of poly(ethylene glycol) (PEG) with acryloyl chloride or acrylic acid in the presence of a base catalyst.[1]

Materials:

-

Poly(ethylene glycol) (PEG) of desired molecular weight

-

Acryloyl chloride or acrylic acid

-

Triethylamine (B128534) (TEA) or other organic base

-

Dichloromethane (DCM) or other suitable solvent

-

2 M Potassium Carbonate (K₂CO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydroquinone or other polymerization inhibitor

Procedure (Example using Acryloyl Chloride):

-

Dissolve PEG in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).[11]

-

Cool the solution in an ice bath.

-

Slowly add triethylamine to the solution while stirring.[11]

-

Add acryloyl chloride dropwise to the reaction mixture.[11]

-

Allow the reaction to proceed at room temperature overnight.

-

Wash the organic phase with 2 M K₂CO₃ solution to remove unreacted acryloyl chloride and hydrochloric acid.[11]

-

Dry the organic phase over anhydrous MgSO₄.

-

Filter the solution and add a polymerization inhibitor (e.g., hydroquinone).

-

Precipitate the product in cold diethyl ether and dry under vacuum.

The following diagram outlines the synthesis process of PEGDA.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

¹H NMR is used to confirm the successful acrylation of PEG and to determine the degree of acrylation.[10]

-

Sample Preparation: Dissolve a small amount of the synthesized PEGDA in a deuterated solvent (e.g., CDCl₃ or D₂O).

-

Analysis: The presence of peaks corresponding to the vinyl protons of the acrylate groups (typically between 5.8 and 6.4 ppm) confirms the synthesis of PEGDA. The degree of acrylation can be calculated by comparing the integration of the acrylate proton peaks to the integration of the ethylene (B1197577) glycol proton peaks of the PEG backbone (around 3.6 ppm).[10]

Fourier-Transform Infrared (FT-IR) Spectroscopy:

FT-IR spectroscopy is used to identify the characteristic functional groups in the PEGDA structure.

-

Sample Preparation: A small amount of the sample is placed on the ATR crystal of the FT-IR spectrometer.

-

Analysis: The appearance of a characteristic peak for the C=O stretching of the ester group (around 1725 cm⁻¹) and the C=C stretching of the acrylate group (around 1635 cm⁻¹) confirms the presence of acrylate groups.

PEGDA hydrogels are commonly formed by photopolymerization in the presence of a photoinitiator.[6][10]

Materials:

-

PEGDA

-

Photoinitiator (e.g., Irgacure 2959, LAP)

-

Phosphate-buffered saline (PBS) or other suitable solvent

-

UV light source (e.g., 365 nm)

Procedure:

-

Dissolve the desired concentration of PEGDA in PBS.

-

Add the photoinitiator to the PEGDA solution (e.g., 0.05-0.5% w/v).

-

Vortex the solution until the photoinitiator is completely dissolved.

-

Pipette the prepolymer solution into a mold of the desired shape.

-

Expose the solution to UV light for a specified time to initiate crosslinking and form the hydrogel.[10] The exposure time will depend on the UV intensity, photoinitiator concentration, and desired hydrogel properties.

The following diagram illustrates the photopolymerization process for forming a PEGDA hydrogel.

Swelling Ratio:

The swelling ratio is a measure of the hydrogel's ability to absorb and retain water.

-

Immerse a pre-weighed, lyophilized hydrogel sample in deionized water or PBS.

-

Allow the hydrogel to swell to equilibrium (typically 24-48 hours).

-

Remove the swollen hydrogel, gently blot the surface to remove excess water, and weigh it.

-

The swelling ratio is calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.[10]

Mechanical Testing:

The mechanical properties of the hydrogel, such as compressive modulus, are determined using a mechanical tester.

-

Prepare cylindrical or disc-shaped hydrogel samples.

-

Place the sample on the compression platen of the mechanical tester.

-

Apply a compressive force at a constant strain rate.

-

The compressive modulus is calculated from the linear region of the resulting stress-strain curve.[12]

Applications in Research and Drug Development

The tunable properties and biocompatibility of PEGDA make it an invaluable material in various biomedical applications:

-

Drug Delivery: PEGDA hydrogels can encapsulate therapeutic agents, such as small molecule drugs, proteins, and cells, for controlled and sustained release.[13][14] The release kinetics can be tuned by altering the hydrogel's crosslink density.[14]

-

Tissue Engineering: PEGDA hydrogels serve as scaffolds that mimic the extracellular matrix, providing structural support for cell growth and tissue regeneration.[2][15][16]

-

3D Cell Culture: The ability to encapsulate cells within a 3D hydrogel matrix provides a more physiologically relevant environment for cell culture studies compared to traditional 2D culture.

-

Bioprinting: PEGDA is a common bioink component for 3D bioprinting of tissues and organs.

This guide provides a foundational understanding of the chemical properties and structure of poly(ethylene glycol) diacrylate. For specific applications, further optimization of the material properties and experimental protocols is often necessary.

References

- 1. sfdchem.com [sfdchem.com]

- 2. Advanced BioMatrix - PEGDA (Various Molecular Weights) [advancedbiomatrix.com]

- 3. Poly(ethylene glycol) diacrylate | 26570-48-9 [chemicalbook.com]

- 4. Polyethylene Glycol Diacrylate (PEGDA) – Structure and UV-Curable Applications-EASTOMAT_A Reliable Supplier of Specialty Chemicals [eastomat.com]

- 5. polysciences.com [polysciences.com]

- 6. Fabrication of Poly(ethylene glycol) Hydrogel Structures for Pharmaceutical Applications using Electron beam and Optical Lithography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Flexural characterization of cell encapsulated PEGDA hydrogels with applications for tissue engineered heart valves - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Poly(ethylene glycol) diacrylate average Mn 575 26570-48-9 [sigmaaldrich.com]

- 9. 26570-48-9 CAS MSDS (Poly(ethylene glycol) diacrylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. In depth examination of impact of secondary reactive species on the apparent decoupling of poly(ethylene glycol) diacrylate hydrogel average mesh size and modulus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Polythis compound/Acrylic Acid Nanoparticles as Nanocarriers for the Controlled Delivery of Doxorubicin to Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fabrication and Characterization of Porous PEGDA Hydrogels for Articular Cartilage Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flexural characterization of cell encapsulated PEGDA hydrogels with applications for tissue engineered heart valves - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Influence of Ethylene Glycol Diacrylate Molecular Weight on Polymer Properties for Advanced Biomedical Applications

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the variations in ethylene (B1197577) glycol diacrylate (EGDA) and its longer-chain counterpart, polyethylene (B3416737) glycol diacrylate (PEGDA), molecular weights and their profound effects on the physicochemical and biological properties of resulting polymers. This document details the synthesis, characterization, and application of these versatile biomaterials, with a particular focus on their use in drug delivery and tissue engineering.

Introduction to Ethylene Glycol Diacrylate and its Polymers

This compound (EGDA) is a homobifunctional cross-linking agent that can be polymerized to form poly(ethylene glycol) diacrylate (PEGDA).[1] PEGDA is a widely utilized biomaterial due to its biocompatibility, tunable mechanical properties, and ability to form hydrogels—three-dimensional polymeric networks that can absorb large amounts of water.[2] The molecular weight of the initial PEGDA macromer is a critical parameter that dictates the ultimate properties of the crosslinked hydrogel, influencing everything from mechanical strength and swelling behavior to drug release kinetics and cellular interactions.[3][4]

PEGDA hydrogels are synthesized through the free-radical photopolymerization of PEGDA macromers in the presence of a photoinitiator and ultraviolet (UV) light.[5] The acrylate (B77674) groups at each end of the PEG chain react to form a covalently crosslinked network.[4][5] The length of the PEG chain between the acrylate groups, defined by the molecular weight, determines the crosslink density and the mesh size of the resulting hydrogel network.[5][6]

Synthesis and Characterization

Synthesis of Poly(ethylene glycol) Diacrylate (PEGDA)

PEGDA with varying molecular weights can be synthesized by the esterification of polyethylene glycol (PEG) with acryloyl chloride in the presence of a base like triethylamine (B128534) (TEA).[7][8][9][10]

Experimental Protocol: Synthesis of PEGDA (Mn = 6000 g/mol ) [7][10]

-

Dissolution and Dehydration: Dissolve 18 g (3 mmol) of PEG (Mn = 6000) in 300 mL of toluene (B28343) in a 500 mL round-bottom flask. Heat the solution to 150°C in an oil bath and reflux for 4 hours with vigorous stirring to remove traces of water via azeotropic distillation.

-

Cooling and Addition of Base: Cool the solution to room temperature and add 1.214 g (12 mmol) of triethylamine under vigorous stirring.

-

Acrylation: Place the flask in an ice bath and stir for 30 minutes. Slowly add 1.086 g (12 mmol) of acryloyl chloride dropwise to the solution. Allow the reaction to proceed overnight at room temperature under continuous stirring.

-

Purification: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Precipitate the PEGDA product by adding the filtrate to an excess of cold diethyl ether.

-

Drying: Collect the precipitate and dry it under vacuum at room temperature for 48 hours.

-

Characterization: Confirm the structure and degree of acrylation using techniques such as 1H NMR and FTIR spectroscopy.[7][8] The degree of acrylation can be calculated from the 1H NMR spectrum.[9]

Hydrogel Fabrication via Photopolymerization

PEGDA hydrogels are typically formed by exposing a precursor solution containing PEGDA and a photoinitiator to UV light.

Experimental Protocol: Fabrication of PEGDA Hydrogels [7]

-

Precursor Solution Preparation: Prepare a precursor solution by dissolving the desired concentration of PEGDA (e.g., 20-40 wt%) in a suitable solvent, such as phosphate-buffered saline (PBS).

-

Addition of Photoinitiator: Add a photoinitiator, such as Irgacure 2959 (0.1% w/v), to the precursor solution.[7]

-

Molding and Polymerization: Pipette the precursor solution into a mold of the desired shape and dimensions. Expose the solution to UV light (e.g., 365 nm) for a sufficient duration (e.g., 5 minutes) to ensure complete polymerization.[7]

-

Washing: After polymerization, immerse the hydrogels in deionized water for 24 hours to remove any unreacted monomers and photoinitiator.[7]

Effects of Molecular Weight on Hydrogel Properties

The molecular weight of the PEGDA macromer is a primary determinant of the network structure and, consequently, the macroscopic properties of the hydrogel.

Physical and Mechanical Properties

Lower molecular weight PEGDA leads to a higher crosslink density, resulting in hydrogels that are stiffer and less swollen. Conversely, higher molecular weight PEGDA creates a looser network with larger mesh sizes, leading to softer and more highly swollen hydrogels.[5][10]

| Property | Effect of Increasing PEGDA Molecular Weight | Reference |

| Swelling Ratio | Increases | [5][6][10][11] |

| Equilibrium Water Content | Increases | [12] |

| Mesh Size (ξ) | Increases | [5][6] |

| Crosslink Density (Ve) | Decreases | [5] |

| Compressive Modulus | Decreases | [6][13] |

| Tensile Modulus (Eten) | Decreases | [6] |

| Elongation at Break (εB) | Increases | [2] |

| Shore A Hardness | Decreases | [3] |

Table 1: Influence of PEGDA Molecular Weight on Physical and Mechanical Properties.

For instance, as the molecular weight of PEGDA increased from 508 to 10,000 g/mol at a 30% w/w concentration, the equilibrium tensile modulus decreased more than 10-fold from 3.50 MPa to 0.03 MPa.[6] Similarly, hydrogels made with PEGDA 8000 exhibited the highest swelling ratio, while those made with PEGDA 700 showed low levels of swelling.[11] Blending different molecular weights of PEGDA allows for the fine-tuning of mechanical properties. For example, the compressive modulus of blends of PEGDA 400 and 3400 was maximized at a weight ratio of approximately 40/60 (PEGDA 3400/400), reaching up to 1.7 MPa.[13]

Drug Release Characteristics

The mesh size of the hydrogel network, which is directly related to the PEGDA molecular weight, plays a crucial role in controlling the release of encapsulated drugs. Larger mesh sizes, resulting from higher molecular weight PEGDA, facilitate faster diffusion and release of therapeutic agents.[5]

This is particularly important for the delivery of large molecules like proteins and enzymes. For example, for the enzyme-responsive release of a model drug triggered by matrix metalloproteinase-2 (MMP-2), a minimum PEGDA molecular weight of 4,000 g/mol was necessary for MMP-based release.[14] Hydrogels made from PEGDA 3,400 g/mol had a mesh size smaller than the dimensions of MMP-2, hindering enzyme penetration and subsequent drug release.[15] In contrast, PEGDA 10,000 and 20,000 g/mol hydrogels had mesh sizes larger than MMP-2, allowing for significant enzyme-mediated release.[14][15]

| PEGDA MW ( g/mol ) | Total Polymer Conc. (wt%) | Compressive Modulus (MPa) | Cell Viability (%) | Reference |

| 400/3400 Blend (60/40) | 20 | 0.42 ± 0.02 | ~80 | [13] |

| 400/3400 Blend (60/40) | 40 | 1.71 ± 0.13 | ~36 | [13] |

| 3400 | 10 | 0.04 | - | [6] |

| 3400 | 40 | 0.89 | - | [6] |

| 10,000 | 30 | 0.03 | - | [6] |

| 20,000 | 30 | 12.8 (Tensile Strength) | - | [2] |

Table 2: Selected Mechanical Properties and Cell Viability of PEGDA Hydrogels.

Biocompatibility and Cellular Interactions

PEGDA is generally considered biocompatible and has been approved by the FDA for various applications.[14] However, the molecular weight of PEGDA can influence cell viability and behavior. Lower molecular weight PEGDA, such as PEGDA 400, can be more detrimental to cells at higher concentrations compared to higher molecular weight variants like PEGDA 3400.[13] This is potentially due to the higher diffusion rate of smaller molecules into the cells.[13]

Experimental Protocol: Cell Viability Assessment (LIVE/DEAD Assay) [13]

-

Cell Encapsulation: Prepare a cell suspension in a PEGDA precursor solution containing a photoinitiator.

-

Hydrogel Formation: Photopolymerize the cell-laden precursor solution to form hydrogels with encapsulated cells.

-

Staining: After a desired incubation period, wash the hydrogels with PBS and stain them with a LIVE/DEAD viability/cytotoxicity kit (containing calcein (B42510) AM and ethidium (B1194527) homodimer-1) according to the manufacturer's instructions.

-

Imaging: Visualize the stained cells using fluorescence microscopy. Live cells will fluoresce green, while dead cells will fluoresce red.

-

Quantification: Determine the percentage of viable cells by counting the number of green- and red-stained cells in multiple fields of view.

Cell viability of approximately 80% has been reported in hydrogels with a total PEGDA concentration of 20 wt%, but this can decrease significantly as the polymer concentration increases.[13] It is important to note that all selected hydrogels exhibited a relatively high proliferation rate, which demonstrated this hydrogel system with photoinitiator Irgacure819 had good biocompatibility.[12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 4. Polythis compound Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cartilage-like mechanical properties of poly (ethylene glycol)-diacrylate hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Polythis compound, synthesis and copolymerization with methyl methacrylate | Science and Technology Development Journal [vjol.info.vn]

- 9. PEG Diacrylation and Synthesis of PEGDA Hydrogels with Different Molecular Weights: Cancer Cells Interactions | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

- 10. Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biochemically and topographically engineered poly(ethylene glycol) diacrylate hydrogels with biomimetic characteristics as substrates for human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanical and Cell Viability Properties of Crosslinked Low and High Molecular Weight Poly(ethylene glycol) Diacrylate Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of Molecular Weight and Loading on Matrix Metalloproteinase-2 Mediated Release from Poly(Ethylene Glycol) Diacrylate Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Item - Assessment of Molecular Weight and Drug Loading on Release From Hydrogel Therapeutics - University of Illinois Chicago - Figshare [indigo.uic.edu]

Navigating the In Vivo Landscape: A Technical Guide to PEGDA Biocompatibility and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Poly(ethylene glycol) diacrylate (PEGDA) has emerged as a versatile and widely utilized biomaterial for a range of in vivo applications, including tissue engineering, drug delivery, and medical device coatings. Its tunable mechanical properties, high water content, and presumed bio-inertness make it an attractive candidate for interacting with biological systems. However, a thorough understanding of its biocompatibility and potential toxicity is paramount for successful and safe translation from the laboratory to clinical settings. This in-depth technical guide provides a comprehensive overview of the in vivo performance of PEGDA, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological interactions.

In Vivo Biocompatibility and Degradation of PEGDA Hydrogels

The in vivo biocompatibility of PEGDA is a multifactorial issue influenced by its physicochemical properties, the implantation site, and the host immune response. While generally considered biocompatible, the diacrylate end-groups and the potential for degradation into acrylic acid raise considerations for long-term applications.

Degradation Profile

Contrary to early assumptions of being biostable, PEGDA hydrogels are susceptible to slow degradation in vivo, primarily through hydrolysis of the acrylate (B77674) ester linkages.[1][2][3] The rate of degradation is influenced by the molecular weight of the PEGDA precursor and the crosslinking density of the hydrogel.

Table 1: In Vivo Degradation of PEGDA Hydrogels

| PEGDA Formulation | Animal Model | Implantation Site | Time Point | Change in Swelling Ratio | Change in Compressive Modulus | Citation |

| 10% (w/v) 10 kDa PEGDA | Rat | Subcutaneous | 12 weeks | Increased | Decreased | [2] |

| 20% (w/v) 3 kDa PEGDA | Mouse | Subcutaneous | 4 weeks | Not reported | 80% of samples completely degraded | [2] |

Foreign Body Response and Fibrous Capsule Formation

Like any implanted foreign material, PEGDA hydrogels elicit a foreign body response (FBR), characterized by the recruitment of immune cells and the eventual formation of a fibrous capsule.[4][5] The intensity of the FBR can be modulated by the hydrogel's properties. Softer hydrogels have been shown to lead to a less severe FBR with a thinner layer of macrophages at the implant surface 28 days post-implantation.[6]

In Vivo Toxicity and Inflammatory Response

The in vivo toxicity of PEGDA is closely linked to the inflammatory response it provokes. This response is a complex interplay of various immune cells and signaling molecules.

Cytotoxicity